3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
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Overview
Description
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C17H18O3 and a molecular weight of 270.33 g/mol . It is a benzaldehyde derivative, characterized by the presence of ethoxy and methylbenzyl groups attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Biochemical Analysis
Biochemical Properties
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses . Additionally, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases, thereby affecting redox balance within cells . Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, toxic or adverse effects can be observed. For instance, high doses of this compound have been associated with hepatotoxicity and oxidative stress in animal studies . Threshold effects are also noted, where a specific dosage range is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Additionally, this compound may act as a substrate or inhibitor for specific metabolic enzymes, further modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s lipophilic nature allows it to diffuse across cell membranes, facilitating its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde typically involves the reaction of 3-ethoxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy and methylbenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzoic acid.
Reduction: 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Ethoxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a methylbenzyl group.
4-Ethoxy-3-methoxybenzaldehyde: Similar structure but with different positions of the ethoxy and methoxy groups.
Uniqueness: 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde is unique due to the presence of both ethoxy and methylbenzyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic and research applications where these properties are advantageous .
Properties
IUPAC Name |
3-ethoxy-4-[(4-methylphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-3-19-17-10-15(11-18)8-9-16(17)20-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIGHSVEHALSOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341145 |
Source
|
Record name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351066-35-8 |
Source
|
Record name | 3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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